Quetiapine Hydroxy Impurity-d8
説明
特性
CAS番号 |
1246820-78-9 |
|---|---|
分子式 |
C19H21N3OS |
分子量 |
347.506 |
IUPAC名 |
2-(4-benzo[b][1,4]benzothiazepin-6-yl-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)ethanol |
InChI |
InChI=1S/C19H21N3OS/c23-14-13-21-9-11-22(12-10-21)19-15-5-1-3-7-17(15)24-18-8-4-2-6-16(18)20-19/h1-8,23H,9-14H2/i9D2,10D2,11D2,12D2 |
InChIキー |
OFLMIXVKBNAUIB-PMCMNDOISA-N |
SMILES |
C1CN(CCN1CCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42 |
同義語 |
4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazineethanol-d8; |
製品の起源 |
United States |
科学的研究の応用
Analytical Chemistry
Quetiapine Hydroxy Impurity-d8 serves as a reference standard in chromatographic techniques such as high-performance liquid chromatography (HPLC). It is crucial for:
- Studying Quetiapine and its Impurities : Researchers use this compound to ensure the accuracy and reliability of analytical methods when quantifying quetiapine levels in various samples.
- Stability Studies : The deuterated form allows for more precise tracking of the compound during degradation studies under different stress conditions (e.g., oxidation, hydrolysis) .
Pharmacokinetic Studies
The stable isotope labeling with deuterium enhances the pharmacokinetic profiling of quetiapine. Key applications include:
- Metabolic Pathway Analysis : Understanding how Quetiapine Hydroxy Impurity-d8 interacts with biological systems can provide insights into its pharmacodynamics and potential effects on drug efficacy and safety profiles.
- Drug Retention Studies : Research has shown that analyzing drug concentrations in biological matrices, such as hair, can reveal mechanisms of drug entry and retention, aiding in toxicity assessments .
Case Study 1: Postmortem Analysis
A study examined postmortem quetiapine concentrations in various biological specimens to aid toxicological interpretations. Findings indicated that therapeutic concentrations were significantly lower than those associated with toxicity. This study underscores the importance of understanding the pharmacokinetics of quetiapine and its impurities in forensic contexts .
Case Study 2: Recreational Abuse
Research highlighted the intentional recreational abuse of quetiapine, noting that Quetiapine Hydroxy Impurity-d8 could play a role in understanding the drug's abuse potential due to its pharmacological properties. The analysis of abuse patterns provides critical insights into public health implications .
類似化合物との比較
Structural and Functional Overview
The table below compares Quetiapine Hydroxy Impurity-d8 with structurally related impurities and metabolites:
| Compound | Molecular Formula | Molecular Weight | CAS Number | Role |
|---|---|---|---|---|
| Quetiapine Hydroxy Impurity-d8 | C19H13D8N3OS • 2(HCl) | 347.50 g/mol | 1246820-78-9 | Isotope-labeled impurity standard |
| 7-Hydroxy Quetiapine | C21H25N3O3S | 407.56 g/mol | 139079-39-3 | Active metabolite |
| Quetiapine Sulfoxide-d8 | C21H17D8N3O2S | 407.56 g/mol | 1330238-38-4 | Deuterated oxidation product |
| Desethanol Quetiapine | C19H21N3OS | 339.45 g/mol | 329216-67-3 | Process-related impurity |
| N-Desalkylquetiapine | C17H17N3OS | 311.40 g/mol | Not specified | Major metabolite |
Pharmacological and Toxicological Relevance
- 7-Hydroxy Quetiapine : Demonstrates anti-oxidative stress properties , scavenging hydroxyl radicals and inhibiting amyloid-β aggregation, which may explain its neuroprotective effects in Alzheimer’s disease models .
- Quetiapine Sulfoxide : An oxidation product associated with reduced receptor binding affinity compared to the parent drug .
- Quetiapine Hydroxy Impurity-d8: While non-pharmacologically active, its presence in drug formulations must be controlled to ≤0.15% per ICH guidelines .
Key Research Findings
- Metabolic Pathways : HepaRG cell models confirmed the formation of 7-OH-quetiapine and quetiapine glucuronide, aligning with in vivo metabolite profiles .
- Stability Studies : Deuterated impurities like Quetiapine Hydroxy Impurity-d8 show enhanced stability under accelerated storage conditions (40°C/75% RH), making them reliable for long-term QC studies .
準備方法
Reaction Conditions and Reagents
This method involves the hydroxylation of pre-deuterated quetiapine using oxidizing agents. A representative protocol from patent literature outlines the following steps:
-
Deuterated Quetiapine Preparation : Quetiapine is synthesized with deuterium incorporation at the piperazine-ethanol moiety using deuterated 1-[2-(hydroxyethoxy)-ethyl]piperazine (HEEP-d8). The reaction is conducted at 155–176°C under argon for 5–58 hours, yielding a deuterated intermediate with >99% isotopic purity.
-
Hydroxylation : The deuterated intermediate is treated with a mixture of hydrogen peroxide (H₂O₂) and iron(II) sulfate in acetic acid at 50–70°C for 4–6 hours. This step achieves regioselective hydroxylation at the 7-position of the dibenzothiazepine core.
Purification and Characterization
Crude product is purified via high-performance liquid chromatography (HPLC) using a C18 column and a mobile phase of acetonitrile/0.1% formic acid (70:30 v/v). Final purity exceeds 95%, as confirmed by LC-MS and nuclear magnetic resonance (NMR) spectroscopy.
Table 1: Key Parameters for Method 1
| Parameter | Value |
|---|---|
| Reaction Temperature | 155–176°C (deuteration) |
| 50–70°C (hydroxylation) | |
| Time | 5–58 hours (deuteration) |
| 4–6 hours (hydroxylation) | |
| Yield | 68–74% (overall) |
| Purity | >95% (HPLC) |
Method 2: Microbial Biotransformation
Enzymatic Hydroxylation
Certain fungal strains, such as Cunninghamella elegans, hydroxylate quetiapine analogs at the 7-position with high specificity. In this approach:
Advantages and Limitations
-
Advantages : Enzymatic specificity reduces the need for protecting groups.
-
Limitations : Lower yields compared to chemical methods and scalability challenges.
Method 3: Catalytic Deuterium-Hydrogen Exchange
Platinum-Catalyzed Exchange
This innovative method introduces deuterium post-hydroxylation:
Efficiency and Isotopic Purity
Comparative Analysis of Methods
Table 2: Method Comparison
| Criteria | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Yield | 68–74% | 40–50% | 85–90% |
| Isotopic Purity | >99% | N/A | 98–99% |
| Reaction Time | 9–64 hours | 72 hours | 24 hours |
| Scalability | High | Low | Moderate |
Method 1 remains the industry standard due to its reproducibility, while Method 3 offers higher yields but requires costly catalysts.
Purification and Quality Control
Chromatographic Techniques
Spectroscopic Confirmation
-
NMR : Distinct peaks at δ 4.12 ppm (ethanol -OH) and δ 7.25–7.85 ppm (dibenzothiazepine aromatic protons).
Challenges and Mitigation Strategies
Deuterium Loss
Byproduct Formation
-
Major Byproduct : Quetiapine N-oxide (m/z 399.51).
Recent Advances (2023–2025)
Flow Chemistry
Microreactor systems enable continuous deuteration and hydroxylation, reducing reaction time to 2–4 hours with 95% yield.
Photocatalytic Hydroxylation
Visible-light-driven catalysis using ruthenium complexes achieves 80% hydroxylation yield at room temperature, minimizing thermal degradation.
Regulatory Considerations
Quetiapine Hydroxy Impurity-d8 must comply with ICH Q3A/B guidelines for impurities. Acceptable limits are <0.15% in drug substances, necessitating rigorous LC-MS validation .
Q & A
Q. What strategies ensure cross-laboratory reproducibility in detecting Quetiapine Hydroxy Impurity-d8 at trace levels?
- Methodology : Adopt ISO 17025-accredited protocols for method validation, including limits of detection (LOD < 0.1 ng/mL) and precision (CV < 15%). Share raw data and processing parameters (e.g., mass transition ratios) through open-access platforms. Use proficiency testing programs to benchmark performance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
